molecular formula C14H21O2Si B568175 2-Acetyl-T-butyl-dimethylsilyl-phenol CAS No. 120820-40-8

2-Acetyl-T-butyl-dimethylsilyl-phenol

Cat. No.: B568175
CAS No.: 120820-40-8
M. Wt: 249.40 g/mol
InChI Key: QFNADLUOXFINME-UHFFFAOYSA-N
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Description

2-Acetyl-T-butyl-dimethylsilyl-phenol is an organic compound with the molecular formula C14H22O2Si. It is a derivative of phenol, where the hydroxyl group is protected by a tert-butyl-dimethylsilyl group, and an acetyl group is attached to the aromatic ring. This compound is often used in organic synthesis, particularly in the protection of phenolic hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-T-butyl-dimethylsilyl-phenol typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxyacetophenone.

    Protection of Hydroxyl Group: The hydroxyl group of 2-hydroxyacetophenone is protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole. This reaction is typically carried out in an anhydrous solvent like dichloromethane.

    Reaction Conditions: The reaction is usually performed at room temperature and monitored using thin-layer chromatography (TLC) until completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-T-butyl-dimethylsilyl-phenol undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The silyl protecting group can be removed using fluoride ions, typically from a source like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products Formed

    Oxidation: 2-Carboxy-T-butyl-dimethylsilyl-phenol.

    Reduction: 2-Hydroxyethyl-T-butyl-dimethylsilyl-phenol.

    Deprotection: 2-Hydroxyacetophenone.

Scientific Research Applications

2-Acetyl-T-butyl-dimethylsilyl-phenol is used in various scientific research applications:

    Chemistry: It is used as a protecting group for phenolic hydroxyl groups in organic synthesis.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-T-butyl-dimethylsilyl-phenol primarily involves the protection of phenolic hydroxyl groups. The tert-butyl-dimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactions are required.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-dimethylsilyloxyacetophenone
  • 2-(Tert-butyl-dimethylsilyloxy)ethanol

Uniqueness

2-Acetyl-T-butyl-dimethylsilyl-phenol is unique due to its specific combination of an acetyl group and a tert-butyl-dimethylsilyl-protected phenol. This combination allows for selective reactions and protection strategies in complex organic syntheses, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

120820-40-8

Molecular Formula

C14H21O2Si

Molecular Weight

249.40 g/mol

IUPAC Name

1-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone

InChI

InChI=1S/C14H21O2Si/c1-9(15)12-11(16)8-7-10(14(2,3)4)13(12)17(5)6/h7-8,16H,1-6H3

InChI Key

QFNADLUOXFINME-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(=O)C1=C(C=CC(=C1[Si](C)C)C(C)(C)C)O

Synonyms

2-ACETYL-T-BUTYL-DIMETHYLSILYL-PHENOL

Origin of Product

United States

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